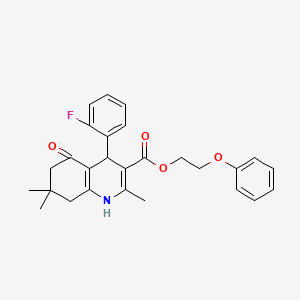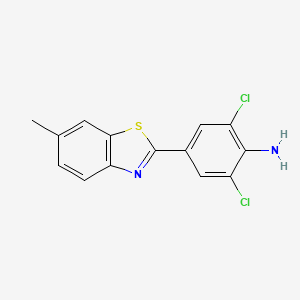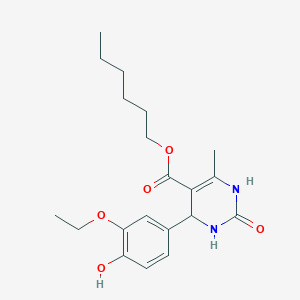![molecular formula C20H18N2O6 B11686032 5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686032.png)
5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[3-Methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a diazinane-2,4,6-trione core structure, which is known for its stability and reactivity, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether intermediate . This intermediate is then subjected to further reactions, including condensation and cyclization, to form the final diazinane-2,4,6-trione structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[3-Methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and the diazinane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{[3-Methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 5-{[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-[[2-methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
5-{[3-Methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of both methoxy and phenoxyethoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N2O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H18N2O6/c1-26-17-12-13(11-15-18(23)21-20(25)22-19(15)24)7-8-16(17)28-10-9-27-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
DCZIHHFPRRRVEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685953.png)

![ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11685959.png)
![3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11685960.png)


![(3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685973.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11685981.png)

![2-methyl-N'-[(E)-(6-methylpyridin-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11686000.png)
![1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(3,4-dichlorophenyl)urea](/img/structure/B11686001.png)
![{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11686002.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11686019.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11686022.png)
